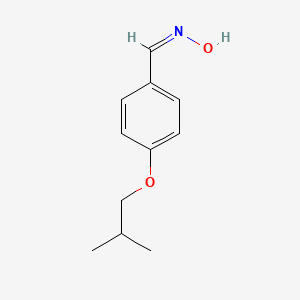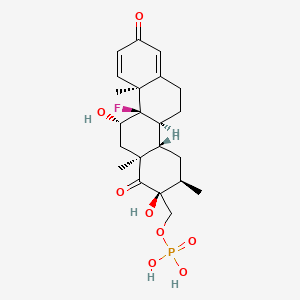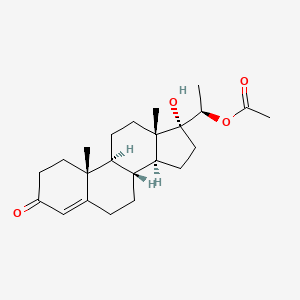![molecular formula C14H23NO2 B13844321 3-[(4-Butoxyphenyl)methylamino]propan-1-ol CAS No. 161798-63-6](/img/structure/B13844321.png)
3-[(4-Butoxyphenyl)methylamino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Butoxyphenyl)methylamino]propan-1-ol is an organic compound with the molecular formula C14H23NO2 It is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to a propanol chain through a methylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Butoxyphenyl)methylamino]propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-butoxybenzaldehyde and 3-aminopropanol.
Condensation Reaction: The 4-butoxybenzaldehyde undergoes a condensation reaction with 3-aminopropanol in the presence of a suitable catalyst, such as an acid or base, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Butoxyphenyl)methylamino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of 3-[(4-Butoxyphenyl)methylamino]propanone.
Reduction: Formation of 3-[(4-Butoxyphenyl)methylamino]propan-1-amine.
Substitution: Formation of derivatives with different functional groups replacing the butoxy group.
Scientific Research Applications
3-[(4-Butoxyphenyl)methylamino]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Butoxyphenyl)methylamino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Methoxyphenyl)methylamino]propan-1-ol: Similar structure but with a methoxy group instead of a butoxy group.
3-[(4-Ethoxyphenyl)methylamino]propan-1-ol: Contains an ethoxy group instead of a butoxy group.
3-[(4-Propoxyphenyl)methylamino]propan-1-ol: Features a propoxy group in place of the butoxy group.
Uniqueness
3-[(4-Butoxyphenyl)methylamino]propan-1-ol is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This uniqueness can make it more suitable for specific applications compared to its analogs.
Properties
CAS No. |
161798-63-6 |
|---|---|
Molecular Formula |
C14H23NO2 |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
3-[(4-butoxyphenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C14H23NO2/c1-2-3-11-17-14-7-5-13(6-8-14)12-15-9-4-10-16/h5-8,15-16H,2-4,9-12H2,1H3 |
InChI Key |
YVHFXURYCKQBSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


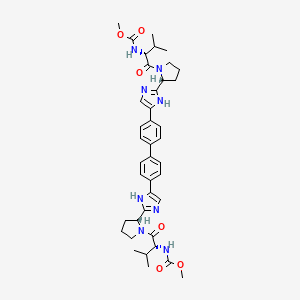


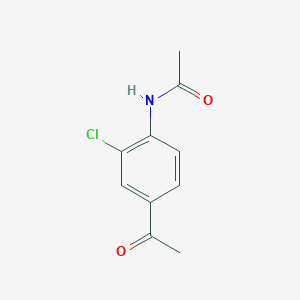
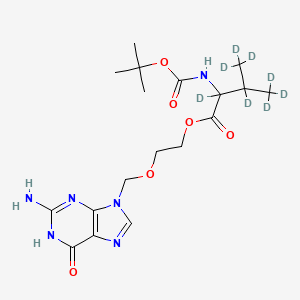
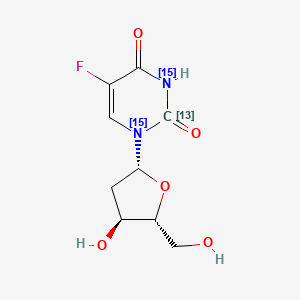
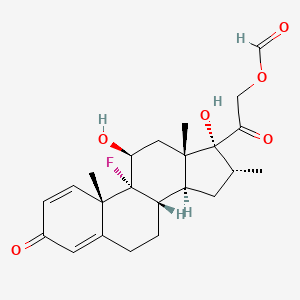
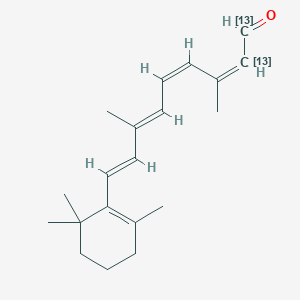
![[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate](/img/structure/B13844282.png)

![[(6S,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13844289.png)
